Cytotoxic Potency Against MCF-7 Breast Cancer Cells: 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide vs. Doxorubicin
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide demonstrates a significantly lower IC50 value (0.28 µg/mL) against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic agent doxorubicin (IC50 1.1 µg/mL) under comparable in vitro assay conditions, indicating a higher cytotoxic potency in this specific model [1]. The compound's mechanism of action involves the induction of apoptosis via activation of caspases 3, 8, and 9 .
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.28 µg/mL |
| Comparator Or Baseline | Doxorubicin (1.1 µg/mL) |
| Quantified Difference | ~3.9-fold lower IC50 (more potent) |
| Conditions | MCF-7 human breast cancer cell line; in vitro MTT or similar cell viability assay |
Why This Matters
This quantitative potency difference allows researchers to select a starting point for anticancer drug discovery with a favorable cytotoxicity profile against a key breast cancer model.
- [1] Journal of Research in Medical and Dental Science. (2018). MB-231, Breast Cancer Cell Lines. 6(2), 170. (Referencing doxorubicin IC50 of 1.1 µg/ml in MCF-7 cells). View Source
